

Publish Comparison Guide: Structural Confirmation of 7-(1-Methyl-2-hydroxyethyl)guanine

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Compound of Interest

Compound Name:	7-(1-Methyl-2-hydroxyethyl)guanine
CAS No.:	1346603-33-5
Cat. No.:	B585186

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Executive Summary

In the analysis of DNA adducts or drug impurities derived from propylene oxide, two regioisomers are formed at the N7-position of guanine. While Mass Spectrometry (MS) provides high sensitivity, it often fails to definitively distinguish between these regioisomers due to identical molecular weights (m/z 210) and similar fragmentation patterns.

NMR Spectroscopy is the gold standard for structural arbitration. This guide details the specific spectral fingerprints required to confirm the structure of the minor isomer (**7-(1-Methyl-2-hydroxyethyl)guanine**) and reject the major alternative (7-(2-hydroxypropyl)guanine).

Feature	Target: Minor Isomer	Alternative: Major Isomer
Structure	<chem>N7-CH(CH3)-CH2OH</chem>	<chem>N7-CH2-CH(OH)CH3</chem>
Origin	Attack at PO methine (CH)	Attack at PO methylene (CH ₂)
Key NMR Signal	Methine (CH) attached to N7	Methylene (CH ₂) attached to N7

Strategic Analysis: The NMR Decision Matrix

To confirm the target structure, you must validate the connectivity of the alkyl side chain. The critical distinction lies in identifying which carbon atom is directly bonded to the N7-nitrogen.

Comparative Chemical Shift Data (¹H NMR)

Solvent: D₂O or DMSO-d₆ | Field: ≥ 500 MHz recommended

Proton Position	Target (Minor Isomer)7-(1-Methyl-2-hydroxyethyl)G	Alternative (Major Isomer)7-(2-hydroxypropyl)G	Differentiation Logic
H8 (Aromatic)	~9.0 - 9.2 ppm (s)	~8.9 - 9.1 ppm (s)	Inconclusive: Both show significant deshielding due to the cationic N7.
N7-H α (Alpha)	~4.8 - 5.1 ppm (m, 1H)Methine	~4.2 - 4.5 ppm (m, 2H)Methylene	CRITICAL: The target has a single proton at the alpha position (deshielded), while the alternative has two diastereotopic protons.
Side Chain β	~3.6 - 3.8 ppm (m, 2H)-CH ₂ OH	~4.0 ppm (m, 1H)-CH(OH)-	Supportive: Integration and multiplicity confirm the chain terminus.
Methyl Group	~1.4 - 1.5 ppm (d)	~1.1 - 1.2 ppm (d)	Supportive: The methyl in the target is closer to the aromatic ring (β -position), leading to a slight downfield shift.

Connectivity Logic (COSY & HMBC)

- COSY (Correlation Spectroscopy):
 - Target: The Methyl doublet correlates directly to the most downfield aliphatic signal (the N7-CH methine).
 - Alternative: The Methyl doublet correlates to the intermediate signal (the CH-OH methine), not the N7-CH₂ group.

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Target: The N7-CH proton shows a strong correlation to the C5 and C8 carbons of the purine ring.
 - Alternative: The N7-CH₂ protons show correlations to C5 and C8.

Experimental Protocol

A. Sample Preparation

- Synthesis (Standard): React Guanosine or Deoxyguanosine with Propylene Oxide in glacial acetic acid or aqueous buffer.
- Isolation: The N7-alkylation weakens the glycosidic bond, leading to spontaneous depurination. Isolate the free base adduct using Semi-preparative HPLC (C18 column, 0-20% Methanol in 50mM Ammonium Formate).
- Lyophilization: Repeatedly lyophilize from D₂O to remove exchangeable protons and residual solvents.

B. NMR Acquisition Parameters

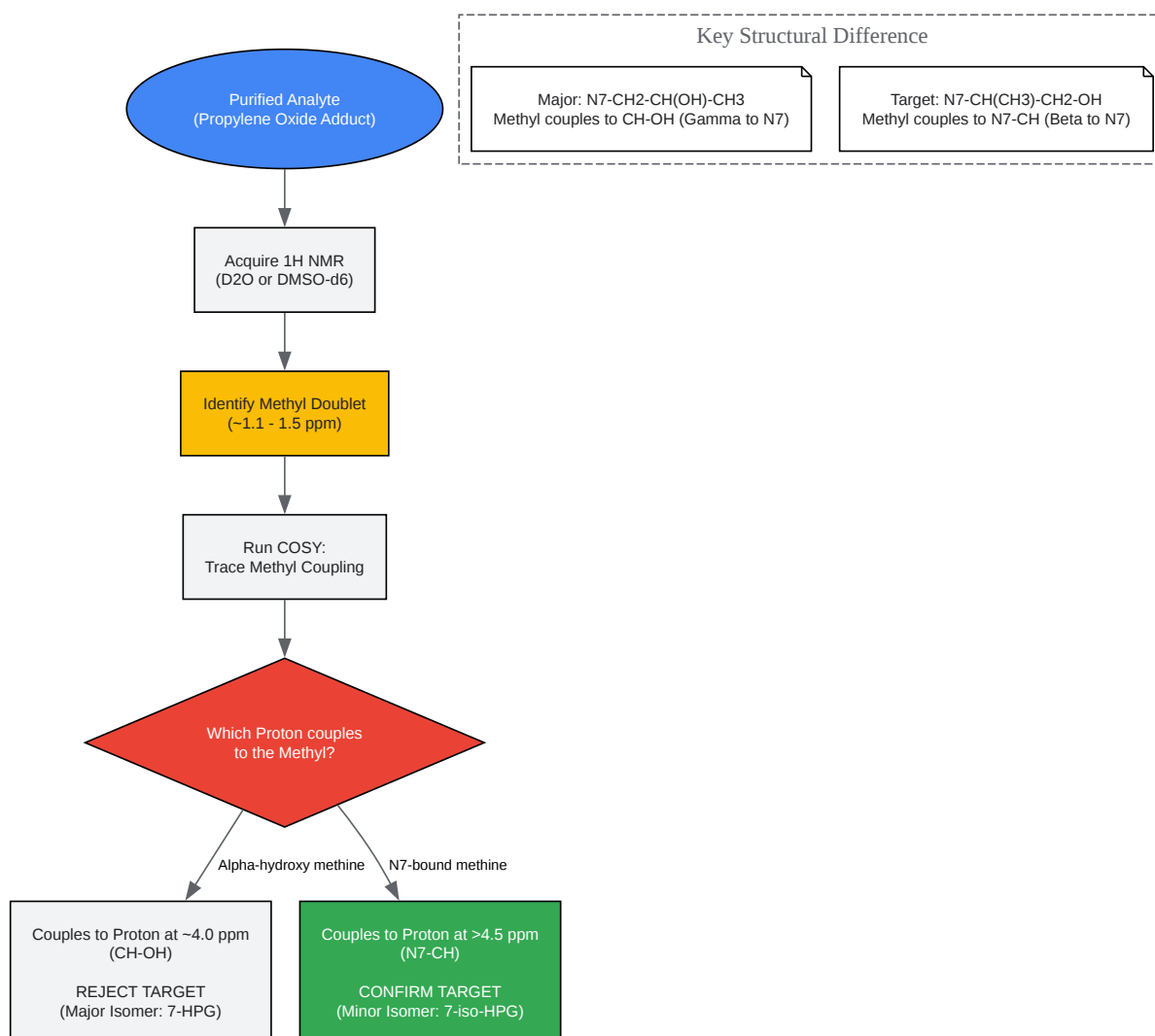
- Solvent: D₂O (Deuterium Oxide) is preferred to eliminate OH/NH signals that complicate the aliphatic region. Use DMSO-d₆ if solubility is an issue or to observe exchangeable protons (NH₂, NH1).
- Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid) or DSS.
- Pulse Sequence:
 - zg30 (Standard 1H)
 - cosypppqf (COSY with gradient pulses)
 - hmbcgplpndqf (HMBC optimized for long-range couplings)

C. Step-by-Step Confirmation Workflow

- Check H8: Confirm the presence of a singlet >8.5 ppm. If <8.0 ppm, suspect N9-alkylation or ring-opening (FAPy).
- Identify Methyl: Locate the doublet at ~ 1.1 – 1.5 ppm.
- Trace the COSY Path:
 - Step 3a: Find the proton coupled to the Methyl.
 - Step 3b: Check the chemical shift of this proton.
 - Decision:
 - If coupled proton is >4.5 ppm (N7-CH) → Confirm Target (Minor Isomer).
 - If coupled proton is ~ 4.0 ppm (CH-OH) → Reject Target (Confirm Major Isomer).

Visualization of Structural Logic

The following diagram illustrates the decision tree for distinguishing the regioisomers based on NMR connectivity.



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Caption: Decision tree for distinguishing **7-(1-Methyl-2-hydroxyethyl)guanine** from its regioisomer using ^1H - ^1H COSY coupling patterns.

References

- National Institutes of Health (NIH).Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Carcinogenesis (2003). Available at: [[Link](#)]
- ResearchGate.Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. (2025).[1][2][3] Available at: [[Link](#)]
- Pharmaffiliates.**7-(1-Methyl-2-hydroxyethyl)guanine-d7** (Major) Certificate of Analysis. Available at: [[Link](#)]

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